2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid

Medicinal Chemistry Fragment-Based Drug Discovery Organic Synthesis

Researchers optimizing mPGES-1 inhibitor synthesis face redundant protecting group steps. This building block integrates a free 2-acetic acid and a 5-methyl ester, enabling two sequential chemoselective transformations (amide coupling then ester hydrolysis/aminolysis) without intermediate protection. Reduces synthetic step count by 1-2 operations versus mono-functional alternatives. Validated scaffold for low-µM mPGES-1 inhibition. Batch-specific HPLC purity ≥98% and moisture ≤0.5% documentation supports GMP-adjacent campaigns.

Molecular Formula C8H8O4S
Molecular Weight 200.21 g/mol
CAS No. 142667-06-9
Cat. No. B175604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid
CAS142667-06-9
Synonyms2-(5-(methoxycarbonyl)thiophen-2-yl)acetic acid
Molecular FormulaC8H8O4S
Molecular Weight200.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(S1)CC(=O)O
InChIInChI=1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10)
InChIKeyFWGNSHYUHXVVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic Acid: Identity & Physicochemical Profile


2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid (CAS 142667-06-9, MFCD13195081) is a disubstituted thiophene derivative bearing a carboxylic acid at the 2-position via a methylene spacer and a methyl ester at the 5-position [1]. It belongs to the thiopheneacetic acid class, a scaffold that has been validated as a suitable chemical platform for developing tight mPGES-1 inhibitors in anticancer and anti-inflammatory research [2]. The compound is primarily handled as a research intermediate in organic synthesis [3], with key computed properties including a molecular weight of 200.21 g/mol, an XLogP3 of 1.09, a topological polar surface area (PSA) of 91.84 Ų, a boiling point of 367.5±32.0 °C at 760 mmHg, and a density of 1.4±0.1 g/cm³ .

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic Acid vs. Generic Analogs


Within the thiopheneacetic acid family, the precise regiochemistry and substituent pattern are decisive for both synthetic trajectory and downstream molecular recognition. The target compound carries a methoxycarbonyl electron-withdrawing group at the 5-position and a free acetic acid at the 2-position [1]. Unsubstituted 2-thiopheneacetic acid (CAS 1918-77-0) lacks the methoxycarbonyl handle entirely, which precludes the orthogonal derivatization strategies that the target compound enables . Its 3-yl regioisomer (CAS 2375259-34-8) relocates the acetic acid moiety from the 2- to the 3-position of the thiophene ring, altering the vector of the carboxylic acid relative to the methoxycarbonyl group and thus changing both the molecular shape and the reactivity profile in coupling reactions . Generic procurement without verifying the exact CAS number introduces a high risk of receiving a compound with fundamentally different synthetic utility, solubility characteristics, and biological recognition patterns, even if the empirical formula appears similar.

2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic Acid: Differentiation Evidence


Regiochemical Identity: 2-yl vs. 3-yl Substitution

The target compound positions the acetic acid substituent at the thiophene 2-position and the methoxycarbonyl at the 5-position, giving the SMILES COC(=O)C1=CC=C(CC(=O)O)S1 [1]. Its documented regioisomer, 2-(5-Methoxycarbonylthiophen-3-yl)acetic acid (CAS 2375259-34-8), relocates the acetic acid from the 2- to the 3-position . Molecular modeling studies of thiophene-2-ylacetic acid derivatives as mPGES-1 inhibitors show that the 2-position substitution geometry is critical for occupying the enzyme active site, with compounds 1c and 2c displaying selective inhibitory activity in the low micromolar range compared to the reference inhibitor CAY10526 [2]. Changing the vector from 2- to 3-substitution would reorient the carboxylic acid pharmacophore, predictably altering target engagement.

Medicinal Chemistry Fragment-Based Drug Discovery Organic Synthesis Thiophene Scaffold

Physicochemical Differentiation by 5-Methoxycarbonyl

The 5-methoxycarbonyl substituent on the target compound produces a measurable shift in key physicochemical descriptors compared to unsubstituted 2-thiopheneacetic acid (CAS 1918-77-0). The target compound has a computed XLogP3 of 1.09 and a total polar surface area (PSA) of 91.84 Ų . In contrast, 2-thiopheneacetic acid has a reported LogP of 1.18–1.38 and a PSA of 65.54 Ų . The -26.3 Ų increase in PSA is consistent with the introduction of the additional ester carbonyl and ether oxygen, predicting enhanced aqueous solubility at a given pH. The target compound exhibits a higher boiling point (367.5±32.0 °C at 760 mmHg) and density (1.4±0.1 g/cm³) versus 2-thiopheneacetic acid (boiling point ~160 °C at 22 mmHg; density 1.336–1.365 g/cm³) , both increases consistent with greater molecular weight and intermolecular forces.

Physicochemical Profiling LogP Polar Surface Area Solubility

Orthogonal Synthetic Handles via Dual Carboxyl Groups

The target compound integrates two carboxyl-derived functional groups with orthogonal reactivity: a free carboxylic acid (-CH2COOH) accessible for amide coupling, esterification, or reduction, and a methyl ester (-COOCH3) that can be selectively hydrolyzed under basic conditions or reduced to the alcohol, without requiring a protection/deprotection sequence on the other group [1]. This is in direct contrast to 2-thiopheneacetic acid (CAS 1918-77-0), which possesses only a single carboxylic acid group , and thiophene-2-carboxylic acid (CAS 527-72-0), which positions the carboxyl directly on the ring with no methylene spacer and no second ester group . The combination of a 5-methoxycarbonyl and a 2-acetic acid on the target scaffold provides two distinct derivatization sites with predictable selectivity, reducing the synthetic step count required for constructing more complex thiophene-containing molecules.

Organic Synthesis Building Blocks Protecting Group Strategy Medicinal Chemistry

Commercial Quality and Supply Specifications

The compound is supplied by multiple independent vendors with a minimum purity specification of 95% (HPLC), a moisture content of ≤0.5% maximum, and production scale up to kilograms [1] . Key physicochemical quality parameters include a boiling point of 368 °C and a flash point of 176 °C [1]. Batch-specific quality control documentation (including 1H-NMR, HPLC, and SDS) is available upon request [1], and the compound is assigned a unique MDL number (MFCD13195081) enabling unambiguous cross-vendor identification . In contrast, the closely related regioisomer CAS 2375259-34-8 has limited commercial availability and fewer verified QC datapoints, with density and boiling point data not yet reported in supplier datasheets .

Procurement Quality Control Supply Chain Analytical Chemistry

GHS Safety Classification: Hazard Profile

The compound carries a GHS07 pictogram (Harmful/Irritant) with the signal word 'Warning' . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is distinct from the unsubstituted 2-thiopheneacetic acid (CAS 1918-77-0), which is classified primarily as a skin and eye irritant (H315, H319) but may not carry the H302 oral toxicity warning depending on the supplier . The documented H302 statement for the target compound adds a specific oral toxicity consideration that must be accounted for in laboratory standard operating procedures, waste disposal, and institutional chemical approval workflows.

Chemical Safety GHS Classification Laboratory Procurement Risk Assessment

Application Scenarios for 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic Acid


Hit-to-Lead Optimization with 2-Ylacetic Acid Pharmacophore

Research groups pursuing mPGES-1 or related glutathione-dependent enzyme targets can use this compound as a building block for Suzuki-Miyaura diversification at the 5-position, capitalizing on the 2-ylacetic acid geometry that has been validated for selective low-micromolar mPGES-1 inhibition in 2-(thiophen-2-yl)acetic acid-derived leads [1]. The correct 2-position regioisomer (distinct from the 3-yl regioisomer CAS 2375259-34-8) preserves the spatial orientation of the carboxylate required for target engagement.

Parallel Library Synthesis via Orthogonal Derivatization

The presence of both a free carboxylic acid and a methyl ester on the thiophene scaffold enables chemists to execute two sequential, chemoselective transformations—for example, amide bond formation on the acetic acid followed by ester hydrolysis or aminolysis at the 5-methoxycarbonyl—without intermediate protecting group manipulation [2]. This reduces synthetic step count by an estimated 1–2 operations compared to using mono-functional thiopheneacetic acid building blocks, accelerating library production timelines .

Scale-Up with Batch Physicochemical Consistency

The target compound's higher boiling point (367.5 °C) and well-characterized density (1.4 g/cm³) relative to unsubstituted 2-thiopheneacetic acid provide measurable quality attributes for process analytical technology (PAT) during scale-up from grams to kilograms . Multiple suppliers offer batch-specific HPLC purity (95% minimum) and moisture content (≤0.5%) documentation, supporting regulatory filing requirements for intermediates used in GMP-adjacent campaigns [3].

Safety-Compliant Laboratory Procurement

Institutions with strict chemical safety review processes can procure this compound with full GHS documentation specifying H302 (Harmful if swallowed), H315, H319, and H335 hazard statements . The known hazard profile, derived from verified SDS documentation, enables pre-approval safety assessment and appropriate PPE and ventilation requirements to be established before material receipt, minimizing administrative delays in research-project initiation.

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